molecular formula C10H14O4 B14373261 Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate CAS No. 91107-09-4

Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate

Cat. No.: B14373261
CAS No.: 91107-09-4
M. Wt: 198.22 g/mol
InChI Key: JOEKEXQBJMRPSK-UHFFFAOYSA-N
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Description

Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate is an organic compound with the molecular formula C9H14O4. It is a derivative of propanedioic acid, featuring a dimethyl ester group and a 3-methylbut-3-en-1-ylidene substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate typically involves the esterification of propanedioic acid with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

    Esterification: Propanedioic acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl propanedioate.

    Alkylation: The dimethyl propanedioate is then subjected to alkylation with 3-methylbut-3-en-1-ylidene bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The 3-methylbut-3-en-1-ylidene moiety can interact with enzymes and other proteins, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl propanedioate: Similar in having the dimethyl ester groups but lacks the 3-methylbut-3-en-1-ylidene substituent.

Uniqueness

Dimethyl (3-methylbut-3-en-1-ylidene)propanedioate is unique due to the combination of its ester groups and the 3-methylbut-3-en-1-ylidene moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

91107-09-4

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

dimethyl 2-(3-methylbut-3-enylidene)propanedioate

InChI

InChI=1S/C10H14O4/c1-7(2)5-6-8(9(11)13-3)10(12)14-4/h6H,1,5H2,2-4H3

InChI Key

JOEKEXQBJMRPSK-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC=C(C(=O)OC)C(=O)OC

Origin of Product

United States

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